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Compound of Interest

Compound Name: CH-Fubiata

Cat. No.: B10829044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolism of CH-
Fubiata, a synthetic cannabinoid. The information herein is intended to support research, drug

development, and toxicological assessment of this compound. Due to the limited availability of

specific quantitative data for CH-Fubiata, representative data from structurally similar synthetic

cannabinoids are included to provide a comparative context.

Pharmacological Profile of Synthetic Cannabinoids
CH-Fubiata is classified as a synthetic cannabinoid.[1][2] These compounds typically exert

their psychoactive effects by acting as agonists at the cannabinoid receptors CB1 and CB2.

The binding affinity (Ki) and functional activity (EC50) at these receptors are critical parameters

for understanding their pharmacological and toxicological profiles. While specific data for CH-
Fubiata is not publicly available, the following table presents representative data for other

synthetic cannabinoids to illustrate the typical range of activities.

Table 1: Representative Cannabinoid Receptor Binding Affinities and Efficacies of Synthetic

Cannabinoids
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Compound
CB1 Receptor
Ki (nM)

CB2 Receptor
Ki (nM)

CB1 Efficacy
(EC50, nM)

Reference

JWH-210 0.26 - - [3]

JWH-250 1.1 - - [3]

AM-2201 5.08 0.582 - [4]

(R)-

Methanandamide
7.42 - -

LEI-102 >1000 8.0 -

Data for CH-Fubiata is not available. The compounds listed are for illustrative purposes.

In-Vitro Metabolic Stability
The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. In-

vitro assays using human liver microsomes (HLM) are standard for assessing phase I

metabolic stability. These assays determine the rate of disappearance of the parent compound

over time, from which parameters like half-life (t1/2) and intrinsic clearance (CLint) are

calculated.

Table 2: Representative In-Vitro Metabolic Stability of Synthetic Cannabinoids in Human Liver

Microsomes
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Compound
Half-life (t1/2,
min)

Intrinsic
Clearance
(CLint,
µL/min/mg
protein)

In Vivo Hepatic
Clearance
(mL/min/kg)

Reference

AM-1220 3.7 High -

CUMYL-PICA 23.9 29.0 1300

5F-CUMYL-PICA 17.5 39.6 1770

JWH-122 Low High 1305

MAM-2201 Low High 1408

Specific data for CH-Fubiata is not available. The data presented is for structurally related

synthetic cannabinoids to provide a general understanding of their metabolic stability.

Cytochrome P450 Inhibition
Assessing the potential of a new chemical entity to inhibit cytochrome P450 (CYP) enzymes is

crucial for predicting drug-drug interactions. In-vitro CYP inhibition assays measure the

concentration of the compound that causes 50% inhibition of a specific CYP isoform's activity

(IC50), from which the inhibition constant (Ki) can be derived.

Table 3: Representative Cytochrome P450 Inhibition Profile of a Synthetic Cannabinoid (AB-

PINACA)

CYP Isoform Inhibition Mode Ki (µM)

CYP2C8 Mixed 16.9

CYP2C9 Mixed 6.7

CYP2C19 Competitive 16.1

CYP3A4 Time-Dependent 17.6
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This data is for the synthetic cannabinoid AB-PINACA and is intended to be representative.

Specific CYP inhibition data for CH-Fubiata is not currently available.

Metabolite Identification of CH-Fubiata
In-vitro studies using human liver microsomes have identified the primary phase I metabolic

pathways for CH-Fubiata as hydroxylation and N-dealkylation. The most abundant metabolite

identified is CF15, which is hydroxylated on the cyclohexane moiety. Other metabolites

resulting from these pathways are also observed.

Experimental Protocols
The following are detailed protocols for the key in-vitro metabolism experiments.

Microsomal Stability Assay
This protocol outlines a typical procedure for determining the metabolic stability of a compound

using human liver microsomes.

Materials:

Test compound (e.g., CH-Fubiata) stock solution (10 mM in DMSO)

Pooled human liver microsomes (HLM) (20 mg/mL)

100 mM Phosphate buffer (pH 7.4)

NADPH regenerating system (e.g., solutions A and B)

Ice-cold acetonitrile with an internal standard

96-well plates

Incubator/shaker (37°C)

Centrifuge

LC-MS/MS system
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Procedure:

Preparation: Thaw HLM on ice. Prepare a working solution of the test compound (e.g., 100

µM in acetonitrile/buffer).

Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer, HLM (final

concentration 0.5-1.0 mg/mL), and the test compound working solution (final concentration 1

µM).

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each

well.

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the

reaction in the designated wells by adding an equal volume of ice-cold acetonitrile containing

an internal standard.

Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated

proteins.

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the

remaining parent compound at each time point.

Data Analysis: Plot the percentage of remaining parent compound versus time. From the

slope of the natural log plot, calculate the half-life (t1/2) and intrinsic clearance (CLint).

Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol describes a method to determine the IC50 of a test compound against major CYP

isoforms.

Materials:

Test compound (e.g., CH-Fubiata) stock solution (10 mM in DMSO)

Pooled human liver microsomes (HLM)
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Specific CYP isoform probe substrates (at Km concentration)

NADPH regenerating system

100 mM Phosphate buffer (pH 7.4)

Ice-cold acetonitrile with an internal standard

96-well plates

Incubator/shaker (37°C)

LC-MS/MS system

Procedure:

Preparation: Prepare serial dilutions of the test compound in buffer.

Reaction Mixture: In a 96-well plate, add HLM, phosphate buffer, and the specific CYP probe

substrate.

Inhibitor Addition: Add the various concentrations of the test compound to the wells. Include

a vehicle control (no inhibitor).

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

Initiation: Start the reaction by adding the NADPH regenerating system.

Incubation: Incubate for a short, linear-rate time (e.g., 5-10 minutes) at 37°C.

Termination: Stop the reaction by adding ice-cold acetonitrile with an internal standard.

Sample Processing: Centrifuge the plate to pellet proteins.

Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite

from the probe substrate.

Data Analysis: Plot the percent inhibition of metabolite formation against the log of the

inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the
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IC50 value.

Metabolite Identification using LC-HRMS
This protocol details a general approach for identifying metabolites of a test compound.

Materials:

Test compound (e.g., CH-Fubiata)

Pooled human liver microsomes (HLM)

NADPH regenerating system

100 mM Phosphate buffer (pH 7.4)

Ice-cold acetonitrile

Centrifuge

LC-HRMS (e.g., Q-TOF or Orbitrap) system

Procedure:

Incubation: Perform a larger scale microsomal incubation (as in 5.1) with a higher

concentration of the test compound (e.g., 10 µM) for a longer duration (e.g., 1-3 hours) to

generate sufficient quantities of metabolites. Run a control incubation without NADPH.

Termination and Extraction: Terminate the reaction with ice-cold acetonitrile. Centrifuge to

remove proteins. The supernatant can be concentrated by evaporation and reconstituted in a

smaller volume of mobile phase.

LC-HRMS Analysis: Analyze the samples using an LC-HRMS system.

Full Scan MS: Acquire high-resolution full scan mass spectra to detect potential

metabolites by comparing the t=0 or no-NADPH sample with the incubated sample. Look

for expected mass shifts corresponding to common metabolic reactions (e.g., +15.9949 for

hydroxylation, dealkylation).
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MS/MS Analysis: Acquire fragmentation data (MS/MS) for the parent compound and

potential metabolites. This can be done in a data-dependent manner.

Data Processing and Identification:

Use metabolite identification software to search for expected and unexpected metabolites

based on mass shifts and fragmentation patterns.

Compare the fragmentation spectra of metabolites to that of the parent compound to

identify the site of metabolic modification.

The fragmentation pattern of CH-Fubiata would likely show characteristic ions that can be

tracked in its metabolites.

Visualizations
The following diagrams illustrate key aspects of CH-Fubiata's metabolism and mechanism of

action.
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Caption: Proposed metabolic pathway of CH-Fubiata.
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Caption: General workflow for in-vitro metabolism studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37755504/
https://pubmed.ncbi.nlm.nih.gov/37755504/
https://www.researchgate.net/publication/374230873_In_vitro_metabolic_profiling_of_new_synthetic_cannabinoids_ADB-FUBIATA_AFUBIATA_CH-FUBIATA_and_CH-PIATA
https://pmc.ncbi.nlm.nih.gov/articles/PMC6354946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6354946/
https://www.researchgate.net/publication/230699415_Cytochrome_P450-Mediated_Oxidative_Metabolism_of_Abused_Synthetic_Cannabinoids_Found_in_K2Spice_Identification_of_Novel_Cannabinoid_Receptor_Ligands
https://www.benchchem.com/product/b10829044#in-vitro-metabolism-studies-of-ch-fubiata
https://www.benchchem.com/product/b10829044#in-vitro-metabolism-studies-of-ch-fubiata
https://www.benchchem.com/product/b10829044#in-vitro-metabolism-studies-of-ch-fubiata
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10829044?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

